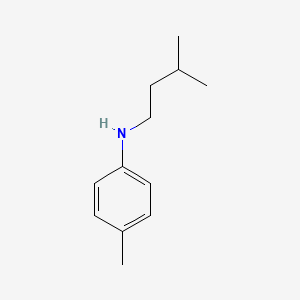
4-methyl-N-(3-methylbutyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(3-methylbutyl)aniline is an organic compound with the molecular formula C12H19N It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 3-methylbutyl group, and a methyl group is attached to the benzene ring at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-methylbutyl)aniline can be achieved through several methods:
Alkylation of Aniline: One common method involves the alkylation of aniline with 3-methylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Reductive Amination: Another method involves the reductive amination of 4-methylbenzaldehyde with 3-methylbutylamine. This reaction is catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-methylbutyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents such as halogens, nitro groups, or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones, nitroso derivatives.
Reduction: Primary amines.
Substitution: Halogenated anilines, nitroanilines.
Scientific Research Applications
4-methyl-N-(3-methylbutyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific therapeutic effects.
Industry: Utilized in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-methylbutyl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(2-methylpropyl)aniline: Similar structure but with a different alkyl group.
4-methyl-N-(4-methylpentyl)aniline: Another structural isomer with a different alkyl chain length.
4-ethyl-N-(3-methylbutyl)aniline: Similar compound with an ethyl group instead of a methyl group on the benzene ring.
Uniqueness
4-methyl-N-(3-methylbutyl)aniline is unique due to its specific alkyl substitution pattern, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
4-methyl-N-(3-methylbutyl)aniline |
InChI |
InChI=1S/C12H19N/c1-10(2)8-9-13-12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3 |
InChI Key |
LXFHYFSYVZYKNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



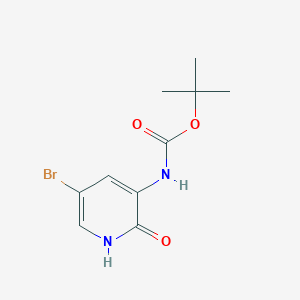
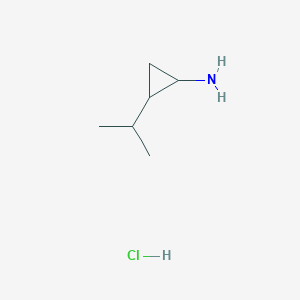



![1-[(N'-Aminocarbamimidoyl)sulfanyl]-3-fluoropropan-2-ol](/img/structure/B13250041.png)

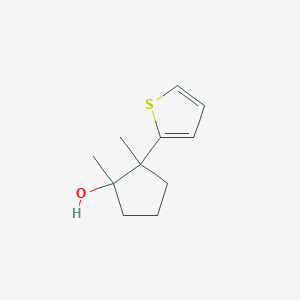
![5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13250067.png)
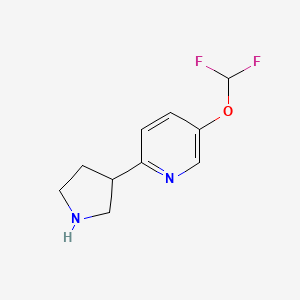


![1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine](/img/structure/B13250084.png)
